3-Amino-7-chloro-8-methylquinoline dihydrochloride
Description
Properties
Molecular Formula |
C10H11Cl3N2 |
|---|---|
Molecular Weight |
265.6 g/mol |
IUPAC Name |
7-chloro-8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
FTBNIGBSGSPZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of 7-Chloro-8-methylquinoline as a Key Intermediate
The preparation of 3-amino-7-chloro-8-methylquinoline dihydrochloride typically starts with the synthesis of 7-chloro-8-methylquinoline, which is then further functionalized to introduce the amino group and form the dihydrochloride salt.
Cyclization of 2-Methyl-3-chloroaniline with Acrolein
A modern and environmentally considerate method involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent, avoiding the use of sulfuric acid and minimizing waste generation.
-
- 2-methyl-3-chloroaniline
- Acrolein (3 to 8 moles per mole of aniline)
- Monobasic inorganic acid (hydrogen chloride and/or hydrogen bromide, 2 to 4 moles per mole of aniline)
- Dehydrogenation reagent (e.g., iodine, arsenic acid, vanadic acid, ferric trioxide, tin tetrachloride, chloranil, phosphomolybdic acid)
-
- Organic solvent: lower alcohol with 6 to 8 carbon atoms (e.g., heptanol), 2 to 15 parts by weight relative to aniline
- Temperature: 145–160 °C during acrolein dropwise addition and reaction for 4–10 hours
- Post-reaction workup includes neutralization, extraction with petroleum ether, washing, and solvent removal
Outcome :
- 7-chloro-8-methylquinoline with purity up to 98%
- Yield approximately 2.2 g from 30 g starting aniline (scale-dependent)
This method is advantageous due to reduced environmental impact and efficient cyclization.
Alternative Routes via Quinoline Carboxylic Acid Esters
An older but well-documented process involves the synthesis of quinoline carboxylic acid esters followed by hydrolysis and decarboxylation steps.
-
- Reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester in diphenyl ether solvent (Dowtherm) at 60 °C under carbon dioxide flow to form an intermediate anil ester.
- Cyclization at 240 °C to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester.
- Hydrolysis with caustic soda and water, followed by acidification to precipitate quinoline carboxylic acid.
- Decarboxylation by heating at 230 °C to remove the carboxyl group.
- Chlorination and purification steps to obtain 8-methyl-4,7-dichloroquinoline.
-
- Approximately 50% theoretical yield from 2-amino-6-chlorotoluene
- Purified products melting at 84.4 to 86.2 °C
This method is more complex and involves high-temperature steps and multiple purification stages but is well-established for quinoline derivatives.
Functional Group Transformations for Amino Substitution
Although direct preparation methods for 3-amino-7-chloro-8-methylquinoline dihydrochloride are scarce in the literature, strategies to introduce amino groups on quinoline rings generally involve:
- Nitration followed by reduction: Nitration of the quinoline ring at the 3-position to give 3-nitro-7-chloro-8-methylquinoline, followed by catalytic or chemical reduction to the corresponding amino derivative.
- Halogen substitution: Using halogenated quinoline intermediates to substitute with amino groups via nucleophilic aromatic substitution.
For example, chlorination and formylation reactions on quinoline derivatives have been reported, involving trichloromethyl intermediates and formyl chlorides, which can be further modified to amino derivatives.
Formation of the Dihydrochloride Salt
The dihydrochloride salt formation typically involves treating the free base 3-amino-7-chloro-8-methylquinoline with excess hydrogen chloride in an appropriate solvent, resulting in the crystalline dihydrochloride form. This step enhances the compound's stability and solubility for pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of 2-methyl-3-chloroaniline with acrolein | 2-methyl-3-chloroaniline, acrolein, HCl/HBr, iodine | 145–160 °C, 4–10 h, in heptanol | ~98% purity, moderate yield | Environmentally friendly, avoids sulfuric acid |
| 2 | Synthesis via quinoline carboxylic acid ester | 2-amino-6-chlorotoluene, sodium oxalacetic ester, Dowtherm | 60 °C (ester formation), 240 °C (cyclization), hydrolysis and decarboxylation steps | ~50% theoretical yield | Multi-step, high temperature, complex |
| 3 | Nitration and reduction for amino group | Nitroquinoline intermediates | Various, including catalytic hydrogenation | High purity achievable | Requires careful control of reaction conditions |
| 4 | Dihydrochloride salt formation | 3-amino-7-chloro-8-methylquinoline, HCl | Room temperature, solvent-based | High purity crystalline salt | Enhances stability and solubility |
Research Findings and Considerations
- The cyclization method with acrolein and 2-methyl-3-chloroaniline is a recent advancement that reduces hazardous waste and improves process sustainability.
- Older methods via quinoline carboxylic acid esters remain relevant for scale-up and industrial synthesis but involve harsher conditions and more steps.
- Functionalization at the 3-position to introduce the amino group is typically achieved through nitration-reduction sequences or halogen substitution, though specific protocols for this exact compound are less frequently detailed in open literature.
- Salt formation with hydrogen chloride is a standard pharmaceutical practice to improve compound handling and formulation.
Chemical Reactions Analysis
Cyclization Reactions
Patent outlines a method for synthesizing 7-chloro-8-methylquinoline via cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of monobasic inorganic acids (e.g., HCl) and dehydrogenation agents (e.g., iodine). While the exact protocol for 3-Amino-7-chloro-8-methylquinoline dihydrochloride is not detailed, similar cyclization methods may apply, with the amino group introduced at position 3 during or after ring formation.
Key Conditions from Patent :
-
Reagents: 2-methyl-3-chloroaniline, acrolein (3–8 moles per mole of aniline), HCl (2–4 moles), iodine (dehydrogenation agent).
-
Solvent: Organic solvents like heptanol.
-
Temperature: 145–160°C during cyclization.
-
Yield: Up to 98% purity reported for related compounds.
Functional Group Modifications
The amino group at position 3 likely undergoes standard nucleophilic reactions:
-
Acylation: Reaction with acid chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation: Reaction with alkyl halides (e.g., methyl bromide) to form N-alkyl derivatives.
-
Condensation: Participation in Schiff base formation with carbonyl compounds.
Amino Group Reactivity
The amino group (-NH₂) at position 3 is protonated in the dihydrochloride salt, reducing its nucleophilicity but enabling reactions such as:
-
Acylation:
Example: Reaction with acetic anhydride to form a substituted acetamide. -
Alkylation:
Example: Reaction with methyl iodide to form N-methyl derivatives.
Chloro Group Reactivity
The chlorine atom at position 7 is part of the aromatic ring and exhibits moderate reactivity:
-
Substitution: Hydrolysis under basic conditions to form hydroxyquinoline derivatives.
Quinoline Ring Reactivity
The quinoline core undergoes standard aromatic substitutions:
-
Electrophilic substitution: Halogenation, nitration, or sulfonation at activated positions.
Functional Group Influence
| Functional Group | Reactivity Trend | Example Reaction |
|---|---|---|
| Amino (-NH₂) | Nucleophilic, basic | Acylation, alkylation |
| Chloro (-Cl) | Electrophilic substitution | Hydrolysis, substitution |
| Quinoline core | Aromatic, electrophilic | Nitration, sulfonation |
Comparison with Analogous Compounds
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 3-Amino-8-methylquinoline | No Cl at position 7 | Reduced electrophilic substitution |
| 7-Chloro-8-methylquinoline | No amino group | Altered nucleophilicity |
| 3-Amino-7-chloro-8-methylquinoline | Both Cl and NH₂ present | Combined reactivity |
Research Findings
While direct data on 3-Amino-7-chloro-8-methylquinoline dihydrochloride is limited, insights can be drawn from related studies:
-
Antiviral Activity: Chlorinated quinoline derivatives often exhibit antiviral properties, influenced by substituents’ electronic effects and lipophilicity .
-
Synthesis Efficiency: Cyclization methods using acrolein and monobasic acids (e.g., HCl) reduce waste generation compared to traditional sulfuric acid-based methods .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-8-methylquinoline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The structural features of quinoline derivatives significantly influence their chemical behavior and applications. Below is a comparative analysis of key compounds:
Key Observations :
- Chlorine and Methyl Groups: The 7-Cl and 8-CH₃ groups in the target compound confer steric hindrance and electron-withdrawing effects, which may enhance binding to biological targets compared to 7-Aminoquinoline .
- Amino Group: The 3-NH₂ group distinguishes it from 3,7-Dichloro-8-methylquinoline, enabling hydrogen bonding and interaction with enzymes or receptors .
- Salt Form : Dihydrochloride salts (e.g., levocetirizine dihydrochloride in ) generally exhibit higher solubility than hydrochloride or freebase forms, critical for drug formulation .
Solubility and Stability
- 3-Amino-7-chloro-8-methylquinoline dihydrochloride: The dihydrochloride form increases solubility in polar solvents, facilitating its use in liquid formulations. This contrasts with 3,7-Dichloro-8-methylquinoline, which requires organic solvents for dissolution .
- Biogenic Amine Dihydrochlorides: Putrescine and cadaverine dihydrochlorides () demonstrate similar solubility benefits but lack the aromatic quinoline backbone, limiting their use in drug design compared to the target compound.
Biological Activity
3-Amino-7-chloro-8-methylquinoline dihydrochloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of 3-Amino-7-chloro-8-methylquinoline dihydrochloride is with a molecular weight of approximately 220.12 g/mol. The compound features an amino group at the 3-position, a chlorine atom at the 7-position, and a methyl group at the 8-position of the quinoline ring, which significantly influences its biological activity.
Antibacterial Activity
Mechanism of Action
Research indicates that 3-Amino-7-chloro-8-methylquinoline dihydrochloride exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerases, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts bacterial cell division and leads to cell death, making it a candidate for developing new antibacterial agents .
In Vitro and In Vivo Efficacy
Studies have shown that this compound demonstrates potent in vitro efficacy against various strains of bacteria, including those resistant to traditional antibiotics. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.9 µM to 17 µM against Escherichia coli strains . In vivo studies further support its potential as an effective antibacterial agent.
Comparative Biological Activity
| Compound | Type | MIC (µM) | Target Bacteria |
|---|---|---|---|
| 3-Amino-7-chloro-8-methylquinoline dihydrochloride | Antibacterial | 4.9 - 17 | E. coli, Staphylococcus aureus |
| Ciprofloxacin | Antibacterial | 0.5 - 4 | E. coli, Klebsiella pneumoniae |
| Levofloxacin | Antibacterial | 1 - 5 | Pseudomonas aeruginosa |
Potential Applications
- Antibacterial Agent : Due to its promising antibacterial activity, further research is being conducted to evaluate its effectiveness against multi-drug resistant bacterial strains.
- Pharmaceutical Development : Its unique structural features allow for modifications that could enhance its biological activity or alter its pharmacological profile.
- Research Tool : The compound serves as a valuable tool in studying bacterial resistance mechanisms and developing new therapeutic strategies.
Study on Antibacterial Efficacy
A study conducted by Rbaa et al. evaluated the antibacterial activity of various quinoline derivatives, including 3-Amino-7-chloro-8-methylquinoline dihydrochloride. The results indicated that this compound exhibited comparable or superior activity against resistant strains of bacteria compared to established antibiotics like ciprofloxacin .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to bacterial targets such as DNA gyrase and topoisomerases. Preliminary data suggest effective inhibition of these enzymes, contributing to its antibacterial action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-7-chloro-8-methylquinoline dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and amination of quinoline precursors. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) can introduce chloro and formyl/acetyl groups at specific positions on the quinoline core . Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., POCl₃ for chlorination) critically affect regioselectivity and yield. Table 2 in illustrates how varying substrates (2a–o) under optimized conditions produce derivatives (3a–o and 4a–o) with yields ranging from 65% to 92%. Post-synthesis, the dihydrochloride form is generated via treatment with excess HCl, followed by recrystallization to enhance purity.
Q. Why is the dihydrochloride salt form preferred over the hydrochloride for this compound in pharmacological studies?
- Methodological Answer : Dihydrochloride salts often exhibit superior solubility in aqueous media and enhanced stability under physiological conditions compared to monohydrochlorides. The presence of two HCl molecules improves ionic interactions, which can increase bioavailability and reduce hygroscopicity . For example, dihydrochloride forms of protease inhibitors (e.g., Antipain) demonstrate improved pharmacokinetic profiles in murine models due to better tissue penetration .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at C7, methyl at C8).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% threshold).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight ([M+H]⁺ expected for C₁₀H₁₁ClN₂·2HCl).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry and salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for 3-amino-7-chloro-8-methylquinoline dihydrochloride across different solvents?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, and counterion effects. Systematic studies using Hansen solubility parameters (HSPs) and pH-solubility profiling (e.g., buffer systems from pH 1–10) can identify optimal solvents. For instance, dihydrochloride salts may show higher solubility in polar aprotic solvents (e.g., DMSO) but precipitate in low-polarity media. Cross-referencing with structurally analogous compounds (e.g., Sapropterin dihydrochloride) provides benchmarks .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts (e.g., over-chlorinated quinolines) arise from excessive reagent use or prolonged reaction times. Strategies include:
- Stepwise Temperature Control : Gradual heating (e.g., 50°C → 110°C) minimizes side reactions.
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during chlorination .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to terminate at optimal conversion.
Q. How does the dihydrochloride form influence the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer : The dihydrochloride moiety can modulate binding affinity to target enzymes. For example, in LSD1 inhibition (e.g., Bomedemstat dihydrochloride), the protonated amine groups form stronger hydrogen bonds with catalytic lysine residues, increasing inhibitory potency . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding differences between salt forms.
Q. What experimental designs are effective for assessing in vivo toxicity and efficacy of this compound?
- Methodological Answer :
- Murine Models : Subcutaneous or intraperitoneal administration (e.g., 3 mg/day for 16 days in mice) evaluates dose-dependent effects on organ systems (e.g., uterine DNA synthesis inhibition in Antipain dihydrochloride studies) .
- Pharmacokinetic Profiling : LC-MS/MS measures plasma concentration-time curves to calculate AUC and half-life.
- Toxicogenomics : RNA sequencing identifies differentially expressed genes in treated vs. control groups.
Data Contradiction and Optimization
Q. Why might crystallographic data conflict with computational docking predictions for this compound?
- Methodological Answer : Discrepancies often stem from solvent or protonation state mismatches in simulations. Refinement using SHELX or molecular dynamics (MD) with explicit solvent models (e.g., TIP3P water) reconciles differences. For instance, the dihydrochloride’s protonation state in aqueous vs. crystalline environments alters binding pocket interactions.
Q. How can researchers optimize reaction scalability without compromising yield?
- Methodological Answer : Pilot-scale reactors (e.g., flow chemistry systems) enable continuous synthesis with real-time monitoring. For example, telescoped reactions combining chlorination and amination steps reduce intermediate isolation, improving throughput. Reaction calorimetry ensures thermal safety during scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
